5-Methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused, rigid, and planar structure, which includes both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-aminopyrazole with a suitable β-dicarbonyl compound under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different chemical properties and applications.
Uniqueness
5-Methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules .
Properties
IUPAC Name |
5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3/c1-9-7-12(14(15,16)17)20-13(19-9)11(8-18-20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HESZMUPUVWJFFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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